Physicochemical Profiling and Synthetic Utility of Chiral 3-Hydroxypyrrolidine Hydrochloride
Physicochemical Profiling and Synthetic Utility of Chiral 3-Hydroxypyrrolidine Hydrochloride
Executive Summary & Strategic Importance
Chiral 3-hydroxypyrrolidine hydrochloride—available as both (S)- and (R)-enantiomers—is a highly versatile chiral building block utilized extensively in late-stage pharmaceutical synthesis and asymmetric catalysis[1]. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the stereodefined hydroxyl group at the C3 position provides a critical handle for structural diversification[2].
The compound is predominantly isolated and utilized as a hydrochloride salt. The causality behind this formulation is threefold: it prevents the spontaneous oxidation of the secondary amine, significantly enhances aqueous solubility for biphasic reactions, and improves the handling characteristics of the otherwise hygroscopic free base[3]. Commercially, the (S)-enantiomer is a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) such as Darifenacin (an M3 muscarinic receptor antagonist for overactive bladder)[4] and Asimadoline (a kappa-opioid receptor agonist for irritable bowel syndrome)[5].
Physicochemical Properties
Understanding the physical and chemical baseline of chiral 3-hydroxypyrrolidine hydrochloride is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters during scale-up.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 122536-94-1 (S-isomer) 104706-47-0 (R-isomer) | Unique identifiers for enantiomeric procurement[6],[7]. |
| Molecular Formula | C₄H₁₀ClNO (or C₄H₉NO·HCl) | Indicates the 1:1 stoichiometric salt form[8]. |
| Molecular Weight | 123.58 g/mol | Standardized for molar equivalent calculations[8]. |
| Appearance | White to off-white crystalline powder | Visual indicator of purity; discoloration suggests amine oxidation[7]. |
| Melting Point | 104–107 °C | Used for rapid purity verification. (Note: Decomposes at >230 °C)[7]. |
| Optical Rotation [α]D²⁰ | -7.5 ± 1 ° (C=3.5, Methanol) for (R)-isomer | Critical metric for validating enantiomeric excess (ee)[6]. |
| Solubility Profile | Soluble in water; slightly soluble in methanol; sparingly soluble in DMSO | Dictates the use of biphasic conditions (e.g., Schotten-Baumann) for initial N-functionalization[7]. |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 3-hydroxypyrrolidine hydrochloride stems from the orthogonal reactivity of its two nucleophilic centers: the secondary amine (N1) and the secondary alcohol (C3).
Chemoselectivity: The secondary amine is significantly more nucleophilic than the hydroxyl group. Consequently, direct alkylation or acylation will kinetically favor N-functionalization. To modify the C3 hydroxyl group, the amine must first be transiently protected (e.g., via Boc, Cbz, or Tosyl groups)[4].
Stereochemical Control: When functionalizing the C3 position, chemists must deliberately choose between retention or inversion of the stereocenter:
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Retention: Achieved by converting the hydroxyl group into a good leaving group (e.g., O-tosylation) followed by a double-inversion sequence, or by maintaining the C-O bond during etherification[9].
-
Inversion: Achieved via the Mitsunobu reaction (using DEAD/PPh₃), which directly displaces the activated alcohol with a nucleophile, converting an (S)-stereocenter to an (R)-configuration[10].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and built-in checkpoints to verify success.
Protocol A: Chemoselective N-Boc Protection under Biphasic Conditions
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Objective: To mask the highly reactive secondary amine, allowing for downstream manipulation of the C3 hydroxyl group.
-
Causality of Experimental Design: A biphasic Schotten-Baumann solvent system (THF/H₂O) is utilized. The aqueous layer contains sodium bicarbonate (NaHCO₃), which serves a dual purpose: it neutralizes the hydrochloride salt to generate the free amine in situ, and it acts as an acid scavenger to prevent the pH from dropping, which would otherwise stall the reaction.
Step-by-Step Methodology:
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Preparation: Suspend 1.0 eq of (S)-3-hydroxypyrrolidine hydrochloride in a 1:1 mixture of THF and distilled water (10 mL/g).
-
Neutralization: Add 2.5 eq of solid NaHCO₃ portion-wise at 0 °C. Causality: Slow addition prevents excessive effervescence from CO₂ evolution.
-
Protection: Dissolve 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) in a minimal volume of THF and add dropwise to the reaction mixture over 30 minutes.
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Maturation: Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Workup: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will stain a deep purple/pink (indicating a free secondary amine). The successful formation of the N-Boc product will result in a negative (colorless) Ninhydrin stain, confirming complete consumption of the free amine.
Protocol B: Enantiomeric Purity Validation via Chiral HPLC
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Objective: To quantify the enantiomeric excess (ee) of the synthesized or purchased batch.
-
Causality of Experimental Design: Because enantiomers have identical physical properties in achiral environments, a chiral stationary phase (CSP) must be used. Derivatization (e.g., benzoylation of the hydroxyl group) is often employed prior to HPLC to increase the UV chromophore absorption, ensuring a high signal-to-noise ratio.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg of the derivatized compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
-
Chromatography: Inject 10 µL onto a Chiralpak IG column (or equivalent amylose-based CSP).
-
Elution: Run an isocratic mobile phase of Hexane/IPA (85:15) at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm.
-
Self-Validation Checkpoint: The protocol is only valid if the system suitability test (injecting a racemic mixture) demonstrates a baseline resolution factor ( Rs ) greater than 2.0 between the (S) and (R) peaks. If Rs<2.0 , the mobile phase polarity must be adjusted before analyzing the actual sample.
Application Workflow: Late-Stage API Synthesis
The structural integrity of (S)-3-hydroxypyrrolidine hydrochloride makes it indispensable for synthesizing complex therapeutics. For instance, in the synthesis of Darifenacin, the compound undergoes N-tosylation, followed by O-activation and subsequent nucleophilic coupling with a diphenylacetonitrile derivative[4],[9]. Conversely, in the synthesis of Asimadoline, the pyrrolidine ring is coupled via its nitrogen atom to a phenylethyl moiety[2].
The logical divergence of these synthetic pathways is visualized below:
Logical workflow for the synthesis of Darifenacin and Asimadoline from (S)-3-hydroxypyrrolidine.
References
-
PubChem. "(S)-3-Hydroxypyrrolidine hydrochloride Chemical and Physical Properties." National Institutes of Health (NIH). URL:[Link]
-
QuickCompany. "An Improved Process For Preparation Of Darifenacin Hydrobromide." URL:[Link]
- Google Patents. "WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin.
- Google Patents. "WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
Sources
- 1. guidechem.com [guidechem.com]
- 2. (S)-3-Hydroxypyrrolidine | Chiral Building Block | RUO [benchchem.com]
- 3. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]
- 4. "An Improved Process For Preparation Of Darifenacin Hydrobromide" [quickcompany.in]
- 5. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 [chemicalbook.com]
- 8. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 10. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
